2-Heptanol

Catalog No.
S560084
CAS No.
543-49-7
M.F
C7H16O
C7H16O
CH3(CH2)4CHOHCH3
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptanol

CAS Number

543-49-7

Product Name

2-Heptanol

IUPAC Name

heptan-2-ol

Molecular Formula

C7H16O
C7H16O
CH3(CH2)4CHOHCH3

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3

InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water, g/100ml: 0.35
soluble in alcohol and ether; slightly soluble in wate

Synonyms

1-Methylhexanol; 2-Heptyl Alcohol; 2-Hydroxyheptane; Amyl Methyl Carbinol; DL-Heptan-2-ol; Methyl Amyl Carbinol; NSC 2220; s-Heptyl Alcohol; 2-Heptanol;

Canonical SMILES

CCCCCC(C)O

The exact mass of the compound 2-Heptanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m3.27 mg/ml at 25 °csolubility in water, g/100ml: 0.35soluble in alcohol and ether; slightly soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88869. It belongs to the ontological category of aliphatic alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Heptanol (CAS 543-49-7), also known industrially as methyl amyl carbinol (MAC), is a secondary aliphatic alcohol characterized by a hydroxyl group on the second carbon of its seven-carbon chain. In industrial procurement, it is primarily valued as a flotation frother, a specialty solvent, and a chiral precursor for flavor and fragrance esters. It features a boiling point of approximately 159 °C and a water solubility of 3.27 g/L [1]. Unlike primary alcohols, its secondary hydroxyl group introduces a stereocenter, allowing it to be resolved into (R)- and (S)-enantiomers, while its specific hydrophobic-hydrophilic balance makes it a highly effective surface-active agent in mineral beneficiation circuits [2].

Substituting 2-heptanol with its primary analog, 1-heptanol, or industry-standard frothers like methyl isobutyl carbinol (MIBC) fundamentally alters process thermodynamics and separation efficiency. In solvent applications, replacing 2-heptanol with 1-heptanol increases the boiling point from 159 °C to 176 °C, slowing evaporation rates and risking solvent entrapment in fast-drying coatings [1]. In mineral and coal flotation, substituting 2-heptanol (MAC) with the commodity frother MIBC leads to lower combustible recovery, because 2-heptanol possesses a lower critical coalescence concentration (CCC) and lower water solubility, enabling it to maintain finer bubble sizes at reduced dosages [2]. Furthermore, 1-heptanol is achiral and cannot serve as a precursor for enantiopure secondary esters required in stereospecific fragrance formulations.

Lower Critical Coalescence Concentration in Flotation

In froth flotation systems, the efficiency of a frother is measured by its Critical Coalescence Concentration (CCC). 2-Heptanol demonstrates a CCC of 7.76 × 10^-5 mol/L, whereas the industry standard MIBC requires a higher concentration of 9.78 × 10^-5 mol/L to achieve the same bubble size reduction [1].

Evidence DimensionCritical Coalescence Concentration (CCC)
Target Compound Data7.76 × 10^-5 mol/L (2-Heptanol)
Comparator Or Baseline9.78 × 10^-5 mol/L (MIBC)
Quantified Difference2-Heptanol achieves critical bubble stability at a ~20.6% lower molar concentration than MIBC.
ConditionsNitrogen gas dispersion in a 4 cm × 20 cm micro-flotation cell.

Allows plant operators to reduce frother dosage while maintaining optimal bubble size and froth stability.

Higher Combustible Recovery in Ultrafine Flotation

In continuous column flotation tests of ultrafine coal, 2-heptanol (MAC) ranked among the top three frothers for separation efficiency, recovering over 80% of combustible material with a concentrate ash content of 10-15%. In contrast, the industry-standard MIBC provided the weakest performance for combustible recovery under identical conditions [1].

Evidence DimensionCombustible Material Recovery
Target Compound Data>80% recovery (2-Heptanol / MAC)
Comparator Or BaselineWeakest recovery performance (MIBC)
Quantified Difference2-Heptanol significantly outperforms MIBC in total combustible recovery while maintaining low ash content.
Conditions5-cm diameter laboratory flotation column processing ultrafine coal.

Directly increases product yield in mining and coal beneficiation operations compared to standard commodity frothers.

Optimized Thermal Volatility for Coatings

The position of the hydroxyl group significantly impacts the thermal properties of heptanol isomers. 2-Heptanol exhibits a boiling point of 159 °C, whereas its primary analog, 1-heptanol, boils at 176 °C [1]. This lower boiling point translates to a faster evaporation rate under standard atmospheric conditions.

Evidence DimensionBoiling Point
Target Compound Data159 °C (2-Heptanol)
Comparator Or Baseline176 °C (1-Heptanol)
Quantified Difference17 °C lower boiling point for the secondary alcohol.
ConditionsStandard atmospheric pressure (100 kPa).

Prevents solvent entrapment and accelerates drying times in industrial resin and coating formulations where 1-heptanol would linger.

Enantioselective Resolution for Chiral Synthesis

Unlike 1-heptanol, which is achiral, 2-heptanol can be enzymatically resolved into highly pure enantiomers. Using Lipase B from Candida antarctica, racemic 2-heptanol undergoes stereoselective acylation to yield S-(+)-2-heptanol with an enantiomeric excess (e.e.) of >99% and a reaction yield of 44% (near the 50% theoretical maximum) [1].

Evidence DimensionEnantiomeric Excess (e.e.)
Target Compound Data>99% e.e. for S-(+)-2-heptanol
Comparator Or Baseline0% (1-Heptanol is achiral and cannot form enantiopure derivatives)
Quantified DifferenceProvides >99% optical purity for chiral downstream synthesis, impossible with the primary alcohol analog.
ConditionsEnzymatic acylation using Candida antarctica Lipase B and vinyl acetate/succinic anhydride at 35-38 °C.

Crucial for pharmaceutical and fragrance procurement where specific stereoisomers are required for biological activity or exact olfactory profiles.

Ultrafine Mineral and Coal Beneficiation

Based on its low Critical Coalescence Concentration and higher combustible recovery rates compared to MIBC, 2-heptanol (procured industrially as MAC) is a targeted frother for ultrafine coal and complex mineral flotation circuits where maximizing yield without increasing ash content is required[1].

Controlled-Evaporation Industrial Coatings

Due to its 159 °C boiling point—17 °C lower than 1-heptanol—2-heptanol is utilized as a specialty solvent and diluent in coating formulations. It provides the necessary solvency for resins while ensuring a faster, more controlled flash-off phase, preventing defects associated with solvent entrapment [2].

Synthesis of Enantiopure Flavors and Fragrances

As a chiral secondary alcohol, 2-heptanol is a vital precursor for the biocatalytic synthesis of stereospecific esters, such as (R)-2-heptyl acetate. Its ability to be resolved to >99% enantiomeric excess makes it strictly non-interchangeable with 1-heptanol in the procurement of target-specific tropical and fruity fragrance ingredients[3].

Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID.
colourless liquid with a fresh lemon-like, grass-herbaceous odou

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

116.120115130 Da

Monoisotopic Mass

116.120115130 Da

Boiling Point

158-160Â °C

Flash Point

160 °F (NFPA, 2010)
71Â °C c.c.

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 4

Density

Relative density (water = 1): 0.82
0.817-0.819 (20°)

LogP

2.31 (LogP)
2.31

UNII

E12FIG07JK

GHS Hazard Statements

Aggregated GHS information provided by 1816 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1816 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1814 of 1816 companies with hazard statement code(s):;
H226 (98.35%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (99.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.23 [mmHg]
Vapor pressure, kPa at 20Â °C: 0.133

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

543-49-7
52390-72-4

Wikipedia

2-Heptanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Heptanol: ACTIVE

Dates

Last modified: 08-15-2023

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